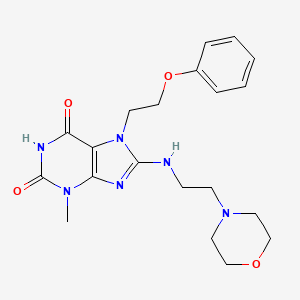

3-methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Description

3-Methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with three key structural modifications:

- Position 3: A methyl group, a common feature in xanthine analogs to enhance metabolic stability.

- Position 8: A (2-morpholinoethyl)amino group, combining a morpholine ring (improving solubility) and an ethylamine linker.

Properties

IUPAC Name |

3-methyl-8-(2-morpholin-4-ylethylamino)-7-(2-phenoxyethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4/c1-24-17-16(18(27)23-20(24)28)26(11-14-30-15-5-3-2-4-6-15)19(22-17)21-7-8-25-9-12-29-13-10-25/h2-6H,7-14H2,1H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHXLIJGOFYWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is structurally related to various biologically active purines and has been investigated for its effects on different biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a purine core substituted with a morpholinoethyl amino group and a phenoxyethyl side chain, which may influence its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. In particular, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth, making it a candidate for cancer therapy .

Enzyme Inhibition

Studies have shown that derivatives of purines, including this compound, can effectively inhibit DHFR. The inhibition of DHFR results in decreased levels of tetrahydrofolate, which is essential for the synthesis of nucleic acids. This action is particularly relevant in cancer cells that are highly dependent on rapid DNA synthesis .

Antiproliferative Effects

In vitro studies demonstrate that 3-methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been tested against acute lymphoblastic leukemia (ALL) cells, showing promising results in reducing cell viability .

Case Studies

- Acute Lymphoblastic Leukemia (ALL) : In a controlled study involving ALL cell lines, treatment with this compound resulted in a dose-dependent reduction in cell proliferation. The IC50 values observed were comparable to those of established chemotherapeutic agents .

- Non-Hodgkin Lymphoma : Another study investigated the effects of this compound on non-Hodgkin lymphoma cells. Results indicated that it could induce apoptosis in these cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | IC50 (nM) | Effect |

|---|---|---|---|

| 3-Methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione | DHFR | 150 | Antiproliferative |

| Other Purine Derivative A | DHFR | 200 | Antiproliferative |

| Other Purine Derivative B | DHFR | 120 | Antiproliferative |

Comparison with Similar Compounds

Implications for the Target Compound

The combination of 2-phenoxyethyl (position 7) and (2-morpholinoethyl)amino (position 8) in the target compound suggests:

- Enhanced Solubility : The morpholine ring may improve pharmacokinetics compared to purely hydrophobic analogs.

- Dual Targeting Potential: Structural similarities to linagliptin (DPP-4) and kinase inhibitors () imply possible activity in metabolic or oncological pathways.

- Optimization Opportunities : Further substitution at position 7 (e.g., fluorinated or heteroaromatic groups) could refine target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.